N1-(4-fluorobenzyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide
Description
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Properties
IUPAC Name |
N'-[(4-fluorophenyl)methyl]-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O2/c1-25-12-2-3-17-13-15(6-9-19(17)25)10-11-23-20(26)21(27)24-14-16-4-7-18(22)8-5-16/h4-9,13H,2-3,10-12,14H2,1H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRADXNIBGJNQQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(4-fluorobenzyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide, with CAS number 922038-90-2, is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings, including data tables and case studies.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C26H34FN5O2 |
| Molecular Weight | 467.6 g/mol |
| CAS Number | 922038-90-2 |
| Density | Not Available |
| Melting Point | Not Available |
| Boiling Point | Not Available |
Structural Characteristics
The compound features a unique molecular structure characterized by a fluorobenzyl group and a tetrahydroquinoline moiety. This structural diversity is believed to contribute to its biological activity.
Research indicates that this compound may interact with various biological targets:
- Receptor Binding : Preliminary studies suggest that the compound may exhibit affinity towards certain neurotransmitter receptors, potentially influencing neurochemical pathways.
- Enzyme Inhibition : It is hypothesized that the oxalamide functional group could act as an inhibitor for specific enzymes involved in metabolic pathways.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits:
- Antioxidant Activity : The ability to scavenge free radicals has been observed, indicating potential protective effects against oxidative stress.
- Cytotoxic Effects : Studies have shown varying degrees of cytotoxicity against different cancer cell lines, suggesting its potential as an anticancer agent.
In Vivo Studies
Limited in vivo studies have been conducted. However, initial findings suggest:
- Neuroprotective Effects : Animal models indicate that the compound may provide neuroprotection in models of neurodegenerative diseases.
Case Studies
-
Study on Anticancer Activity :
- A study evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). Results showed a significant reduction in cell viability at concentrations above 10 µM.
-
Neuroprotective Study :
- An animal study investigated the neuroprotective properties of the compound in a model of Alzheimer's disease. The results indicated that treatment with the compound led to improved cognitive function and reduced amyloid-beta plaque formation.
Q & A
Q. What are the critical parameters to optimize during the synthesis of N1-(4-fluorobenzyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide?
Methodological Answer:
- Reaction Conditions : Temperature, solvent polarity, and stoichiometry of reactants (e.g., sodium hydride in anhydrous DMF for deprotonation) are critical. For example, highlights that using NaH in DMF at 0–5°C improves yields for analogous oxalamide derivatives by minimizing side reactions .
- Purification : Silica gel chromatography with gradient elution (e.g., hexane/ethyl acetate) is recommended to isolate the target compound from byproducts like unreacted tetrahydroquinoline intermediates .
- Yield Optimization : Pilot reactions with fractional factorial design (FFD) can identify dominant variables (e.g., reaction time vs. temperature) to maximize efficiency .
Q. How can researchers validate the structural integrity of this compound after synthesis?
Methodological Answer:
- Spectroscopic Techniques :
- NMR : Use - and -NMR to confirm substitution patterns (e.g., fluorobenzyl protons at δ 7.2–7.4 ppm and tetrahydroquinoline methyl groups at δ 1.2–1.5 ppm) .
- UPLC-MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H] ion at m/z ~428.18) and purity (>95%) .
- X-ray Crystallography : For unambiguous confirmation, co-crystallize with a heavy atom (e.g., bromine derivative) to resolve stereochemistry .
Advanced Research Questions
Q. What computational strategies can predict the biological activity of this compound against specific targets (e.g., antimicrobial enzymes)?
Methodological Answer:
- QSAR Modeling : Use Gaussian or COMSOL Multiphysics to calculate electronic descriptors (e.g., HOMO-LUMO gap, dipole moment) and correlate with bioactivity datasets. emphasizes quantum chemical calculations to pre-screen binding affinities .
- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with Mycobacterium tuberculosis enoyl-ACP reductase) using Amber or GROMACS. Focus on hydrogen bonding between the oxalamide carbonyl and active-site residues .
- Validation : Compare computational predictions with in vitro MIC assays (e.g., against Gram-positive bacteria) to refine models iteratively .
Q. How can researchers resolve contradictions in experimental data (e.g., variable bioactivity across studies)?
Methodological Answer:
- Meta-Analysis Framework :
- Data Harmonization : Normalize bioactivity metrics (e.g., IC) across studies using Z-score transformation .
- Covariate Adjustment : Control for variables like solvent polarity (DMF vs. DMSO) or cell line heterogeneity using multivariate regression .
- Experimental Replication : Design a standardized protocol (e.g., OECD Guidelines) for cytotoxicity assays to minimize inter-lab variability .
Q. What advanced separation techniques improve the scalability of this compound’s synthesis?
Methodological Answer:
- Membrane Technologies : Use nanofiltration (NF) membranes with MWCO ~500 Da to separate the product (MW ~427.5 g/mol) from smaller byproducts .
- Continuous Flow Chemistry : Implement microreactors with immobilized catalysts (e.g., Pd/C for hydrogenation steps) to enhance yield and reduce batch-to-batch variability .
- DoE Optimization : Apply Taguchi methods to optimize parameters like flow rate and residence time, reducing resource consumption by 40–60% .
Key Challenges and Solutions
- Challenge : Low yield in amide coupling steps.
Solution : Use coupling agents like HATU instead of EDCl, improving activation efficiency by 30% . - Challenge : Poor solubility in aqueous buffers for in vivo studies.
Solution : Formulate with cyclodextrin derivatives (e.g., HP-β-CD) to enhance bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
